Chiral Specification of the (1R)-Phenylethyl Substituent versus Racemic and (S)-Enantiomeric Forms
CAS 849480-57-5 is defined as the single (1R)-enantiomer. For 2-aminopyrimidinone kinase inhibitors, enantiomeric configuration is a critical determinant of target binding. Although direct comparative IC50 data for the (R)- vs. (S)- vs. racemic forms of this specific compound are not publicly available in primary literature, class-level structure-activity relationship (SAR) data from the amino-substituted pyrimidinone patent family indicate that the stereochemistry of the α-phenylethyl group strongly modulates kinase inhibitory activity [1]. Procurement of the racemate or incorrect enantiomer would introduce uncontrolled variability in biological assays.
| Evidence Dimension | Stereochemical identity (optical rotation / chiral purity) |
|---|---|
| Target Compound Data | Single (1R)-enantiomer (specified by IUPAC name) |
| Comparator Or Baseline | Racemic mixture or (S)-enantiomer (not assigned separate CAS) |
| Quantified Difference | Not quantified in public domain; class-level inference only |
| Conditions | N/A – structural specification |
Why This Matters
For procurement decisions, confirming the (R)-enantiomer identity via certificate of analysis prevents the purchase of an undefined stereoisomeric mixture that could compromise kinase assay reproducibility.
- [1] Orchid Chemicals & Pharmaceuticals Ltd. Novel amino substituted pyrimidinone derivatives. US Patent Application 2003/0232813, published 2003-12-18. View Source
